molecular formula C11H7ClN2O2 B1278232 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine CAS No. 143268-23-9

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine

Cat. No.: B1278232
CAS No.: 143268-23-9
M. Wt: 234.64 g/mol
InChI Key: JTVYQTIMSPNOID-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is a chemical compound that features a benzodioxole moiety attached to a chloropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine typically involves the coupling of a benzodioxole derivative with a chloropyridazine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzodioxole reacts with a halogenated pyridazine under the influence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the chloropyridazine ring can form hydrogen bonds or electrostatic interactions with the target .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole derivative with different functional groups.

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: A synthetic cathinone with psychoactive properties.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine is unique due to its combination of a benzodioxole moiety and a chloropyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-4-2-8(13-14-11)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYQTIMSPNOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262795
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143268-23-9
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143268-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-yl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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